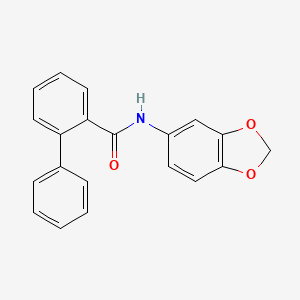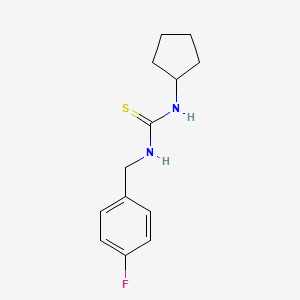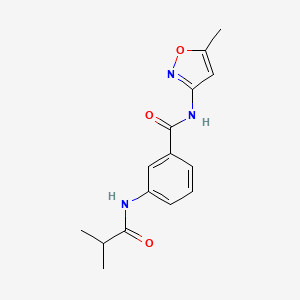![molecular formula C17H17NO2 B5765118 3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5765118.png)
3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as HAB, has been extensively studied for its biochemical and physiological effects, mechanism of action, and synthesis methods.
Wirkmechanismus
The mechanism of action of 3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one is not fully understood. However, it has been reported to exert its biological effects through the inhibition of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to modulate various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
This compound has been reported to possess several biochemical and physiological effects. It has been shown to possess anti-inflammatory and antioxidant properties, which may be attributed to its inhibition of COX-2 and LOX enzymes. It has also been reported to possess anticancer properties, which may be attributed to its ability to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one in lab experiments is its high purity and stability. It can be easily synthesized in good yields and high purity, which makes it an ideal compound for various applications. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been reported to possess cytotoxic effects at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one. One of the future directions is the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another future direction is the development of this compound-based fluorescent probes for the detection of metal ions in biological systems. Additionally, the synthesis of this compound-based organic materials such as polymers and dendrimers may be investigated for various applications in material science.
Synthesemethoden
3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one can be synthesized by several methods, including the reaction of 3-hydroxyacetophenone with 4-methylphenylhydrazine in the presence of acetic acid. Another method involves the reaction of 3-acetyl-4-methylphenylhydrazine with 3-hydroxybenzaldehyde in ethanol. These methods have been reported to yield this compound in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and material science. In medicine, this compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease.
In biotechnology, this compound has been used as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. It has also been investigated as a potential photosensitizer for photodynamic therapy.
In material science, this compound has been used as a building block for the synthesis of various organic materials such as polymers, dendrimers, and metal-organic frameworks.
Eigenschaften
IUPAC Name |
(E)-3-(3-hydroxyanilino)-1-(4-methylphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12-6-8-14(9-7-12)17(20)10-13(2)18-15-4-3-5-16(19)11-15/h3-11,18-19H,1-2H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAXHCGCBMVNNM-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5765061.png)
![N-{{[4-(benzyloxy)phenyl]amino}[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide](/img/structure/B5765081.png)
![5-[(2-methyl-3-nitrobenzoyl)amino]isophthalic acid](/img/structure/B5765082.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B5765107.png)


![2-(N-butylethanimidoyl)-3-[(diphenylboryl)amino]-4,4,4-trifluoro-1-phenyl-2-buten-1-one](/img/structure/B5765128.png)
![methyl 2-[(3,4-dihydro-1(2H)-quinolinylcarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5765131.png)
![3-(2-furyl)-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5765136.png)

![methyl 2-(isonicotinoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5765141.png)